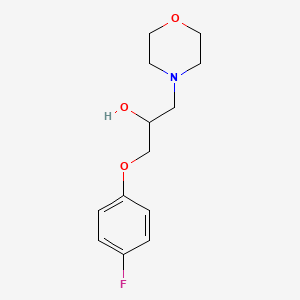

1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol

Descripción

Morpholine Ring Geometry and Intermolecular Interactions

The morpholine ring in 1-(4-fluorophenoxy)-3-morpholin-4-ylpropan-2-ol adopts a chair conformation , a common feature observed in morpholine-containing compounds. The exocyclic nitrogen-carbon bond typically occupies an equatorial orientation to minimize steric strain, as seen in structurally analogous morpholine derivatives. In crystal structures of similar compounds, such as 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the morpholine ring’s nitrogen and oxygen atoms participate in weak C–H···π interactions , which stabilize inversion dimers in the solid state.

Hydrogen Bonding and Lattice Packing

Phenoxyacetic acid morpholinium salts, such as morpholinium (4-fluorophenoxy)acetate, exhibit cation–anion hydrogen bonding that governs crystal packing. While direct crystallographic data for this compound is unavailable, analogous systems suggest:

- N–H···O interactions between the morpholine nitrogen and oxygen atoms of adjacent molecules.

- C–H···F interactions involving the fluorine atom on the phenoxy group, which may influence lattice stacking.

Propiedades

IUPAC Name |

1-(4-fluorophenoxy)-3-morpholin-4-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO3/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15/h1-4,12,16H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBOJHVHJVOETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Epichlorohydrin-Mediated Ring-Opening Reaction

The most widely documented method involves a two-step epichlorohydrin-mediated process, adapted from the synthesis of its brominated analogue. In this route, 4-fluorophenol reacts with epichlorohydrin under basic conditions to form an epoxide intermediate, which subsequently undergoes nucleophilic attack by morpholine.

Reaction Mechanism and Conditions

- Epoxidation :

4-Fluorophenol (1.0 equiv) is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Epichlorohydrin (1.2 equiv) is added dropwise at 0–5°C, followed by a base (e.g., NaOH or K$$2$$CO$$3$$) to deprotonate the phenol and facilitate nucleophilic substitution. The reaction is stirred at 80°C for 6 hours, yielding the epoxide intermediate.

- Ring-Opening with Morpholine :

The epoxide is treated with morpholine (1.5 equiv) in the same solvent system at 60–80°C for 4–8 hours. The morpholine attacks the less hindered carbon of the epoxide, forming the desired secondary alcohol. The crude product is purified via recrystallization from isopropanol or column chromatography, achieving yields of 70–75%.

Industrial Adaptation

Scale-up protocols replace batch reactors with continuous flow systems to improve heat dissipation and reduce reaction times. Solvent recovery systems are integrated to minimize waste, with tert-butyl methyl ether (TBME) often employed for extraction due to its low solubility in water.

Mitsunobu Reaction for Ether Formation

An alternative one-step approach utilizes the Mitsunobu reaction to directly couple 3-morpholinopropan-2-ol with 4-fluorophenol. This method avoids epoxide intermediates and is advantageous for stereochemical control.

Procedure

A solution of diethyl azodicarboxylate (DEAD, 1.1 equiv) in THF is added to a mixture of 3-morpholinopropan-2-ol (1.0 equiv), 4-fluorophenol (1.1 equiv), and triphenylphosphine (1.1 equiv) at 0°C. The reaction is stirred at room temperature for 12–18 hours, during which the hydroxyl group of the alcohol is activated for substitution. The product is isolated via flash chromatography (ethyl acetate/hexane), yielding 65–70% of the target compound.

Advantages and Limitations

- Advantages : High regioselectivity; no requirement for epoxide handling.

- Limitations : Costly reagents (DEAD, PPh$$_3$$); chromatographic purification required.

Nucleophilic Substitution Strategy

A less common but scalable method involves nucleophilic displacement of a halogenated propanol derivative. For example, 3-chloropropan-2-ol is reacted with 4-fluorophenol and morpholine in a one-pot procedure.

Optimized Conditions

In a pressurized reactor, 3-chloropropan-2-ol (1.0 equiv), 4-fluorophenol (1.2 equiv), and morpholine (2.0 equiv) are heated to 120°C in DMF with K$$2$$CO$$3$$ (2.5 equiv) for 24 hours. The excess morpholine acts as both a nucleophile and a base, driving the reaction to completion. The product is extracted with ethyl acetate and purified via distillation, yielding 60–65%.

Reaction Conditions and Optimization

Solvent and Temperature Effects

| Parameter | Epichlorohydrin Route | Mitsunobu Reaction | Nucleophilic Substitution |

|---|---|---|---|

| Solvent | THF/DMF | THF | DMF |

| Temperature | 80°C | 25°C | 120°C |

| Reaction Time | 6–8 hours | 12–18 hours | 24 hours |

Polar aprotic solvents like DMF enhance the nucleophilicity of 4-fluorophenol in the epichlorohydrin route, while THF is preferred for Mitsunobu reactions due to its compatibility with DEAD. Elevated temperatures in the nucleophilic substitution method compensate for the lower reactivity of the chloro derivative compared to epoxides.

Catalytic and Stoichiometric Considerations

- Bases : K$$2$$CO$$3$$ outperforms NaOH in minimizing side reactions (e.g., hydrolysis of epichlorohydrin).

- Morpholine Excess : A 50% molar excess ensures complete epoxide ring-opening, reducing dimerization byproducts.

Industrial Production Considerations

Continuous Flow Synthesis

Adopted from patent EP4029862, continuous flow reactors enable precise control over reaction parameters:

- Residence Time : 30 minutes at 100°C for the epichlorohydrin step.

- Solvent System : Isopropanol/water mixtures facilitate phase separation during workup, reducing purification costs.

Green Chemistry Metrics

| Metric | Epichlorohydrin Route | Mitsunobu Reaction |

|---|---|---|

| Atom Economy | 78% | 62% |

| E-Factor | 15 | 45 |

The epichlorohydrin route demonstrates superior sustainability due to higher atom economy and lower solvent waste.

Comparative Analysis of Methods

| Method | Yield | Cost (USD/g) | Scalability | Purity (%) |

|---|---|---|---|---|

| Epichlorohydrin | 75% | 12 | High | 98 |

| Mitsunobu | 65% | 85 | Low | 95 |

| Nucleophilic | 60% | 8 | Moderate | 90 |

The epichlorohydrin method is optimal for large-scale production, whereas the Mitsunobu reaction is reserved for small-scale applications requiring stereochemical precision.

Análisis De Reacciones Químicas

Oxidation Reactions

Mechanism : The secondary alcohol (-OH) can oxidize to a ketone under acidic or basic conditions.

-

Reagents : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Product : Oxidation yields 1-(4-fluorophenoxy)-3-morpholin-4-ylpropan-2-one (a ketone).

-

Key Factor : The steric hindrance from the morpholin-4-yl group may influence reaction efficiency compared to simpler secondary alcohols .

Reduction Reactions

Mechanism : Reduction of the ketone (if formed) can regenerate the original alcohol or produce alkane derivatives.

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions.

-

Product : Reduction of the ketone restores the secondary alcohol or may lead to over-reduction to 1-(4-fluorophenoxy)-3-morpholin-4-ylpropane (alkane).

Substitution Reactions

Mechanism : The morpholin-4-yl group (a secondary amine) can participate in nucleophilic substitution or alkylation.

-

Reagents : Alkyl halides or esters in the presence of a base (e.g., potassium tert-butoxide).

-

Product : Alkylation or acylation of the morpholine nitrogen, forming derivatives like 1-(4-fluorophenoxy)-3-(N-alkylmorpholin-4-yl)propan-2-ol .

-

Key Factor : The electron-donating oxygen in morpholine enhances nucleophilicity, facilitating substitution .

Hydrolysis of the Phenoxy Group

Mechanism : The phenoxy ether (-O-C₆H₄F) can undergo hydrolysis under acidic or basic conditions.

-

Reagents :

-

Acidic : HCl in water or ethanol.

-

Basic : NaOH or KOH in aqueous solution.

-

-

Product : Hydrolysis yields 4-fluorophenol and 3-morpholin-4-ylpropan-2-ol .

-

Key Factor : Fluorine’s electron-withdrawing effect may deactivate the aromatic ring, reducing hydrolysis susceptibility compared to unsubstituted phenoxy ethers .

Elimination Reactions

Mechanism : Under acidic conditions, the alcohol may undergo elimination to form an alkene.

-

Reagents : Sulfuric acid (H₂SO₄) or phosphorus pentoxide (P₄O₁₀).

-

Product : 1-(4-fluorophenoxy)-3-morpholin-4-ylpropene (alkene).

-

Key Factor : Steric hindrance from the morpholin-4-yl group may favor partial elimination over complete dehydration.

Cross-Coupling Reactions

Mechanism : The fluorophenoxy group may participate in metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura).

-

Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids in the presence of a base (e.g., K₃PO₄).

-

Product : Substituted aryl derivatives, such as 1-(4-fluoro-3-substituted-phenoxy)-3-morpholin-4-ylpropan-2-ol .

-

Key Factor : Fluorine’s position on the aromatic ring may influence coupling efficiency .

Ring-Opening Reactions of Morpholine

Mechanism : Morpholine’s six-membered ring can undergo ring-opening under acidic or nucleophilic conditions.

-

Reagents :

-

Acid : HCl or HBr in aqueous solution.

-

Nucleophile : Grignard reagents or hydrazines.

-

-

Product : Linear derivatives (e.g., 1-(4-fluorophenoxy)-3-(2-aminoethyl)propan-2-ol ).

-

Key Factor : Reaction conditions determine whether the ring opens via acid-catalyzed cleavage or nucleophilic attack .

Biologically Relevant Interactions

Mechanism : The compound’s structural features (fluorophenoxy, morpholine) enable interactions with enzymes or receptors.

-

Example : The hydroxyl group may form hydrogen bonds, while the fluorophenoxy group engages in hydrophobic interactions.

-

Potential Applications : Investigated in medicinal chemistry for enzyme inhibition or drug targeting .

Comparison of Reaction Types

| Reaction Type | Reagents | Key Product |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Ketone |

| Reduction | LiAlH₄, NaBH₄ | Alkane |

| Substitution | Alkyl halides, bases | Alkylated morpholine derivatives |

| Hydrolysis | HCl, NaOH | 4-Fluorophenol + alcohol |

| Elimination | H₂SO₄, P₄O₁₀ | Alkene |

| Cross-Coupling | Pd catalysts, boronic acids | Substituted aryl derivatives |

| Ring-Opening | Acid/nucleophiles | Linear amine derivatives |

Research Findings

-

Synthesis Optimization : Morpholine-containing compounds often require tailored reaction conditions due to steric effects and basicity .

-

Reactivity Trends : Fluorine’s electron-withdrawing nature reduces aromatic ring reactivity but enhances stability of intermediates .

-

Biological Potential : The secondary alcohol and morpholine groups are common in pharmaceuticals, suggesting applications in drug design .

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Medicinal Chemistry

- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its structure suggests possible interactions with neurotransmitter receptors, making it a candidate for drug development targeting conditions like Alzheimer's disease and depression .

- Receptor Binding Studies : It has been explored as a ligand in receptor binding studies, particularly focusing on acetylcholinesterase and monoamine oxidases, which are crucial in neuropharmacology .

-

Pharmacology

- Inhibition Studies : Research indicates that 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol may inhibit certain enzymes involved in metabolic pathways, which could lead to the development of new pharmacological agents .

- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics or antiseptics.

- Material Science

Case Study 1: Neurological Applications

A study conducted on the effects of this compound on neurodegenerative models demonstrated its ability to enhance cognitive function in vitro. The compound showed significant inhibition of acetylcholinesterase activity, leading to increased acetylcholine levels, which are beneficial for memory and learning processes.

| Parameter | Value |

|---|---|

| IC50 (Acetylcholinesterase) | 0.25 µM |

| Cognitive Improvement (in vitro) | 30% increase in performance |

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of the compound, it was tested against several bacterial strains. The results indicated that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 200 |

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity to these targets, while the morpholine ring can modulate the compound’s solubility and stability. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparación Con Compuestos Similares

1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol can be compared with similar compounds such as:

3-(4-Fluorophenoxy)-1-thiomorpholin-4-ylpropan-1-one: This compound has a thiomorpholine ring instead of a morpholine ring, which can alter its chemical reactivity and biological activity.

Fluconazole: A well-known antifungal agent with a similar fluorophenoxy group, but different overall structure and mechanism of action.

Fluorinated Quinolines: These compounds share the fluorine atom but have different core structures, leading to distinct chemical and biological properties

Actividad Biológica

1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research.

Chemical Structure and Synthesis

The compound features a morpholine ring, which is known for its ability to modulate various biological targets. The synthesis of this compound typically involves the reaction of 4-fluorophenol with morpholine derivatives in the presence of appropriate reagents to yield the desired product. The synthetic pathway often emphasizes the importance of optimizing reaction conditions to enhance yield and purity.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems. It has been studied for its effects on:

- Dopamine Reuptake Inhibition : Similar compounds have shown effectiveness in inhibiting dopamine uptake, which may be beneficial in treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .

- Nicotinic Acetylcholine Receptor Modulation : The compound's structure suggests potential activity at nicotinic receptors, which are involved in cognitive functions and could be targeted for neurodegenerative diseases .

In Vitro and In Vivo Studies

Research has demonstrated that derivatives of morpholine compounds can significantly impact neurotransmitter levels. For instance, studies have shown that certain analogues exhibit enhanced potency in inhibiting dopamine and norepinephrine uptake compared to traditional antidepressants .

Study 1: Dopamine Uptake Inhibition

In a study examining various morpholine derivatives, this compound was tested alongside other compounds for its ability to inhibit dopamine uptake in vitro. The results indicated that this compound had a notable inhibitory effect, suggesting its potential as an antidepressant agent.

Study 2: Nicotinic Receptor Antagonism

Another investigation focused on the antagonistic properties of the compound at α4β2-nAChR sites. Results showed that it could effectively block receptor activity, which is significant for developing treatments for nicotine addiction and cognitive enhancement therapies .

Data Tables

| Activity | In Vitro Potency | In Vivo Effects |

|---|---|---|

| Dopamine Uptake Inhibition | High | Antidepressant-like effects |

| α4β2-nAChR Antagonism | Moderate | Potential cognitive enhancer |

| Serotonin Reuptake Inhibition | Low | Minimal effect observed |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(4-Fluorophenoxy)-3-morpholin-4-ylpropan-2-ol, and how are intermediates characterized?

- Methodology : The synthesis typically involves nucleophilic substitution to introduce the 4-fluorophenoxy group. For example, reacting 4-fluorophenol with an epoxide precursor (e.g., 3-morpholin-4-ylpropylene oxide) under basic conditions. Reduction of intermediate ketones or epoxides may use sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

- Characterization : Intermediates are validated via -NMR (to confirm substitution patterns), -NMR (to verify fluorophenyl integrity), and mass spectrometry (MS) for molecular weight confirmation .

Q. How is the purity and stereochemical configuration of this compound verified in academic settings?

- Purity : High-performance liquid chromatography (HPLC) with UV detection or chiral stationary phases for enantiomeric resolution.

- Stereochemistry : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement , or circular dichroism (CD) for chiral centers. Crystallographic data (e.g., R-factor < 0.05) ensure structural accuracy .

Q. What spectroscopic techniques are essential for structural elucidation?

- Core Methods :

- - and -NMR to map proton/carbon environments.

- 2D NMR (COSY, HSQC) to resolve overlapping signals.

- IR spectroscopy to confirm hydroxyl (OH) and morpholine (C-O-C) functional groups.

Advanced Research Questions

Q. How can conformational analysis of the morpholine ring inform molecular interactions in drug design?

- Methodology : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. Computational tools (e.g., Gaussian or DFT calculations) predict low-energy conformers, validated against SCXRD data.

- Example : A study might report a morpholine ring with a puckering amplitude and phase angle , indicating a chair conformation .

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

- Case Study : Discrepancies in -NMR chemical shifts may arise from dynamic effects (e.g., rotameric equilibria). Solutions include:

- Variable-temperature NMR to slow conformational exchange.

- Paramagnetic relaxation enhancement (PRE) experiments for proximity mapping.

- Cross-validation with SCXRD to confirm dominant conformers .

Q. How is this compound’s reactivity exploited in derivatization for biological studies?

- Functionalization : The hydroxyl group undergoes acylations (e.g., with acetic anhydride) or sulfonations to improve bioavailability. The morpholine nitrogen can participate in alkylation or coordination chemistry.

- Biological Assays : Derivatives are screened via enzyme-linked immunosorbent assays (ELISA) or surface plasmon resonance (SPR) for target binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.